s-(2-Oxopropyl) ethanethioate
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Overview
Description
S-(2-Oxopropyl) ethanethioate is an organic compound with the molecular formula C5H8O2S It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Oxopropyl) ethanethioate typically involves the reaction of potassium thioacetate with acrolein. The reaction is carried out in a solvent mixture of pyridine and glacial acetic acid, with dichloromethane added to dissolve the potassium thioacetate. The reaction mixture is stirred at room temperature for 12 hours, and the product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-(2-Oxopropyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or alcohol.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted thioesters.
Scientific Research Applications
S-(2-Oxopropyl) ethanethioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of other chemicals and materials, including polymers and pharmaceuticals
Mechanism of Action
The mechanism of action of S-(2-Oxopropyl) ethanethioate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate: Known for its antibiotic properties.
S-(2-(diisopropylamino)ethyl) ethanethioate: Used as a mimic for nerve agents in research.
Uniqueness
S-(2-Oxopropyl) ethanethioate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
57360-11-9 |
---|---|
Molecular Formula |
C5H8O2S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
S-(2-oxopropyl) ethanethioate |
InChI |
InChI=1S/C5H8O2S/c1-4(6)3-8-5(2)7/h3H2,1-2H3 |
InChI Key |
ZKMBPYHUFFCKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC(=O)C |
Origin of Product |
United States |
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